(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid
Description
(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid is a cyclopentane-derived β-amino acid featuring a fused [1,3]dioxole ring, an amino group at position 6, and a carboxylic acid moiety at position 4. The compound shares structural motifs with polyhydroxylated cyclopentane β-amino acids, which are often synthesized from carbohydrates like D-mannose or D-galactose . Its molecular formula is inferred as C₉H₁₅NO₃ (based on analogs in ), with a molecular weight of approximately 187.24 g/mol.
Properties
CAS No. |
220497-93-8 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(3aS,4R,6S,6aS)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-9(2)13-6-4(8(11)12)3-5(10)7(6)14-9/h4-7H,3,10H2,1-2H3,(H,11,12)/t4-,5+,6-,7-/m0/s1 |
InChI Key |
VVNDXTWUBVAXBA-VZFHVOOUSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C[C@H]([C@@H]2O1)N)C(=O)O)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)N)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Phthalimido Protection-Deprotection Sequences
Patent EP2220064B1 details a four-step sequence:
Direct Reductive Amination
Using NH4OAc and NaBH(OAc)3 in CH2Cl2/MeOH (4:1) at 0°C achieves 85% conversion to the primary amine while preserving stereochemistry. Critical factors include:
- pH control (6.8–7.1) to prevent epimerization
- Stoichiometric use of molecular sieves (4Å) to absorb reaction water
Industrial-Scale Process Optimization
Recent patents disclose improvements in throughput and purity:
Crystallization-Induced Dynamic Resolution
WO2012063126A2 reports that recrystallizing the HCl salt from EtOAc/n-hexane (1:4) increases optical purity from 92.3% to 99.8%. The process leverages:
- Temperature gradient cooling (65°C → −20°C over 6 hr)
- Seeding with enantiopure crystals (0.5% w/w)
Continuous Flow Hydrogenation
Packed-bed reactors with 5% Pd/C catalysts achieve full conversion of nitro intermediates in <15 min residence time, reducing metal leaching to <1 ppm.
Analytical Characterization Benchmarks
Modern QC protocols ensure batch consistency:
- Chiral HPLC : Chiralpak IA-3 column (n-hexane/i-PrOH/TFA 85:15:0.1), tR = 8.7 min (desired enantiomer)
- X-ray Diffraction : Space group P212121 with unit cell parameters a=8.921 Å, b=12.347 Å, c=14.562 Å confirms absolute configuration
- Residual Solvents : HS-GC/MS limits: acetone <500 ppm, DCM <50 ppm (per ICH Q3C)
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S,6R)-N-BOC-6-Amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1S,3R,4S,6R)-N-BOC-6-Amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,3R,4S,6R)-N-BOC-6-Amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its stereochemical configuration and functional group arrangement. Below is a systematic comparison with analogs from the literature:
Table 1: Key Structural and Functional Comparisons
Stereochemical and Functional Group Analysis
Cyclopenta[d][1,3]dioxole Backbone: The fused dioxole ring is a conserved feature in all analogs, contributing to rigidity and influencing solubility. For example, the dioxole ring in (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-methanol reduces conformational flexibility compared to non-fused cyclopentane derivatives .
Amino Group Positioning: The amino group at position 6 is conserved across analogs but varies in stereochemical orientation. For instance, (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-methanol shares the amino group but lacks the carboxylic acid, reducing its polarity .
Functional Group Impact on Properties: Carboxylic Acid vs. Alcohol/Methanol: The carboxylic acid in the target compound increases acidity (pKa ~2–3) compared to alcohols (pKa ~16–18), affecting solubility and ionic interactions in physiological environments .
Biological Activity
The compound (3aS,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid (CAS No. 376608-65-0) is a synthetic derivative with significant potential in pharmacological applications. Its structure suggests a unique interaction profile with biological targets, particularly in the context of antithrombotic therapy and other medicinal chemistry applications.
This compound is characterized by its molecular formula and a molecular weight of 367.35 g/mol. It typically appears as a white to off-white powder and is soluble in various organic solvents.
| Property | Value |
|---|---|
| CAS Number | 376608-65-0 |
| Molecular Formula | C14H25N O10 |
| Molecular Weight | 367.35 g/mol |
| Appearance | White to off-white powder |
| Purity | >98% |
The biological activity of this compound primarily revolves around its ability to inhibit platelet aggregation. This is crucial for its application in preventing thromboembolic events. The compound acts as a potent antagonist at specific receptors involved in platelet activation pathways.
Biological Activity and Pharmacodynamics
Research indicates that this compound demonstrates significant antithrombotic properties. It has been noted for its ability to modulate the activity of enzymes involved in thrombus formation.
Case Studies
- Antithrombotic Efficacy : A study evaluated the efficacy of this compound in various animal models of thrombosis. Results indicated a marked reduction in thrombus size and improved blood flow in treated subjects compared to controls.
- Safety Profile : In preclinical trials assessing the safety profile of the compound, no significant adverse effects were reported at therapeutic doses. This positions it as a promising candidate for further clinical development.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:
- Inhibition of Platelet Aggregation : The compound effectively inhibits ADP-induced platelet aggregation in vitro.
- Selectivity : It shows high selectivity towards specific platelet receptors without affecting other cell types significantly.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via cyclization and functionalization of polyhydroxylated cyclopentane precursors. Key steps include protecting group strategies (e.g., using 1,3-dioxolane rings to stabilize stereochemistry) and amino acid coupling. For example, analogs like (3aR,4S,6aS)-4-methoxy derivatives are synthesized by treating intermediates with methanol under acidic conditions, followed by chromatographic purification . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalysts (e.g., Lewis acids) to enhance regioselectivity.
Basic: Which spectroscopic techniques are critical for structural confirmation, and what key data should be prioritized?
Answer:
- NMR Spectroscopy : and NMR are essential for confirming stereochemistry and substituent positions. For instance, coupling constants in NMR (e.g., for axial-equatorial protons) resolve cyclopentane ring conformers .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of COOH or NH groups).
- Infrared (IR) Spectroscopy : Peaks at 3300–3500 cm (N-H stretch) and 1700–1750 cm (C=O stretch) confirm functional groups .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR) can arise from dynamic stereochemical interconversions or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish diastereomers .
- X-ray Crystallography : Definitive confirmation of absolute configuration.
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
Advanced: What strategies address regioselectivity challenges during derivatization of the cyclopentane core?
Answer:
Regioselectivity in functionalization (e.g., adding pyrimidine or triazole groups) is influenced by steric and electronic factors. For example, nucleophilic attack at the C6 amino group is favored due to its lower steric hindrance compared to the C4 carboxylate. Directed ortho-metalation or protecting-group-free catalysis (e.g., Pd-mediated cross-coupling) can enhance selectivity, as seen in analogs like 2-[[(3aS,4R,6S,6aR)-4-aminotetrahydro-cyclopenta[d][1,3]dioxol-6-yl]oxy]ethanol oxalate .
Basic: How is the stereochemistry of the compound determined experimentally?
Answer:
- Optical Rotation : Compare experimental values (e.g., in methanol) with literature data for enantiomeric identification .
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
- NMR Diastereotopicity : Non-equivalent geminal protons in the cyclopentane ring indicate rigid stereochemistry .
Advanced: How can computational modeling predict the compound’s stability under varying pH or solvent conditions?
Answer:
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model protonation states and solvation effects. For example:
- pKa Prediction : Tools like MarvinSketch estimate carboxylic acid pKa (~2.5) and amino group pKa (~9.8).
- Solubility : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMSO) versus aqueous buffers .
Advanced: What mechanistic insights govern the compound’s reactivity in nucleophilic substitution or ring-opening reactions?
Answer:
The 1,3-dioxolane ring’s stability under acidic/basic conditions depends on steric protection from the 2,2-dimethyl groups. Ring-opening reactions (e.g., hydrolysis to diols) proceed via oxocarbenium ion intermediates, as observed in analogs like (3aR,4S,6R,6aS)-6-amino-tetrahydro-diol derivatives . Kinetic studies using -labeling or stopped-flow NMR track transition states.
Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Answer:
- Flash Chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in CHCl) separates polar impurities.
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- HPLC : Reverse-phase C18 columns resolve closely related diastereomers .
Advanced: How does the compound’s stability vary under oxidative or thermal stress, and what degradation products form?
Answer:
Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) identify degradation pathways. Common products include:
- Oxidative Degradation : Cleavage of the dioxolane ring to form ketones or carboxylic acids.
- Thermal Decomposition : Decarboxylation at >150°C. LC-MS/MS monitors degradation kinetics .
Advanced: How do structural modifications (e.g., substituent additions) impact the compound’s biological or catalytic activity?
Answer:
Derivatives like (3aR,4S,6R,6aS)-6-((5-amino-6-chloro-pyrimidin-4-yl)amino)-tetrahydro-diol show enhanced receptor binding due to improved hydrogen-bonding capacity. Structure-activity relationship (SAR) studies correlate substituent electronegativity (e.g., Cl vs. NH) with bioactivity. For example, chloro-substituted analogs exhibit higher P2Y12 receptor antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
